molecular formula C21H22O4 B5631685 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one

7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one

Cat. No.: B5631685
M. Wt: 338.4 g/mol
InChI Key: QEURPFWOQSMNAQ-UHFFFAOYSA-N
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Description

7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic organic compound with the molecular formula C21H22O4 and a molecular weight of 338.407 g/mol . This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-5-6-15-7-9-16(10-8-15)25-21-14(3)24-20-13(2)18(23-4)12-11-17(20)19(21)22/h7-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEURPFWOQSMNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and chromone precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the chromen-4-one core structure. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

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